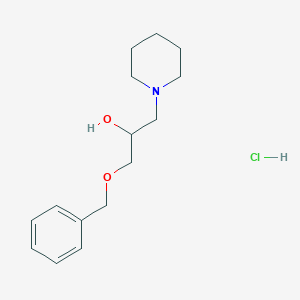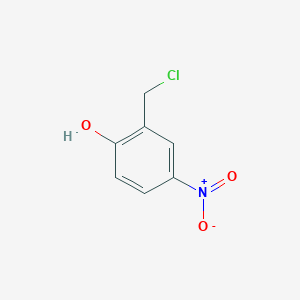
1,2-Dibromodibenzo-p-dioxin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dibromodibenzo-p-dioxin (1,2-DBD) is a chemical compound that belongs to the family of dioxins. It is a highly toxic substance that has been identified as a potent environmental pollutant. The compound is known to cause a range of adverse health effects in humans and animals, including cancer, reproductive and developmental abnormalities, and immune system dysfunction. Despite its toxicity, 1,2-DBD has been used in scientific research to investigate its mechanism of action and potential applications in various fields.
作用机制
The mechanism of action of 1,2-Dibromodibenzo-p-dioxin is not fully understood, but it is believed to involve the activation of the aryl hydrocarbon receptor (AhR). The AhR is a transcription factor that regulates the expression of genes involved in many cellular processes, including metabolism, cell cycle control, and immune function. Activation of the AhR by 1,2-Dibromodibenzo-p-dioxin leads to the production of reactive oxygen species and the induction of oxidative stress, which can cause DNA damage and cell death.
Biochemical and Physiological Effects:
1,2-Dibromodibenzo-p-dioxin has been shown to have a range of biochemical and physiological effects in both in vitro and in vivo studies. The compound has been shown to induce oxidative stress, DNA damage, and apoptosis in cells. It has also been shown to alter gene expression and disrupt cellular signaling pathways. In animal studies, 1,2-Dibromodibenzo-p-dioxin has been shown to cause developmental abnormalities, immune system dysfunction, and cancer.
实验室实验的优点和局限性
The use of 1,2-Dibromodibenzo-p-dioxin in scientific research has both advantages and limitations. One advantage is that the compound is a potent activator of the AhR, which makes it a useful tool for studying the role of the AhR in cellular processes. However, the compound is highly toxic and requires careful handling to ensure the safety of researchers. In addition, the use of 1,2-Dibromodibenzo-p-dioxin in animal studies is limited by ethical considerations due to its toxicity.
未来方向
There are several future directions for research on 1,2-Dibromodibenzo-p-dioxin. One direction is to investigate the potential therapeutic applications of the compound in the treatment of cancer and other diseases. Another direction is to study the mechanisms underlying the adverse health effects of 1,2-Dibromodibenzo-p-dioxin and to develop strategies for preventing or mitigating these effects. Additionally, further research is needed to develop safer and more effective methods for synthesizing and handling the compound in the laboratory.
合成方法
The synthesis of 1,2-Dibromodibenzo-p-dioxin involves the reaction of dibenzo-p-dioxin with bromine in the presence of a catalyst. The process is typically carried out under controlled conditions to ensure the purity of the final product. The compound can also be synthesized by other methods, such as the reaction of dibenzo-p-dioxin with hydrobromic acid or the reaction of 1,2-dibromo-4,5-dimethoxybenzene with copper powder.
科学研究应用
1,2-Dibromodibenzo-p-dioxin has been used in scientific research to investigate its mechanism of action and potential applications in various fields. The compound has been studied for its ability to induce oxidative stress, DNA damage, and apoptosis in cells. It has also been investigated for its potential as a tool in chemical biology and as a potential therapeutic agent for cancer and other diseases.
属性
CAS 编号 |
103456-37-7 |
|---|---|
产品名称 |
1,2-Dibromodibenzo-p-dioxin |
分子式 |
C12H6Br2O2 |
分子量 |
341.98 g/mol |
IUPAC 名称 |
1,2-dibromodibenzo-p-dioxin |
InChI |
InChI=1S/C12H6Br2O2/c13-7-5-6-10-12(11(7)14)16-9-4-2-1-3-8(9)15-10/h1-6H |
InChI 键 |
MKXZILBIAQNODC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)OC3=C(O2)C(=C(C=C3)Br)Br |
规范 SMILES |
C1=CC=C2C(=C1)OC3=C(O2)C(=C(C=C3)Br)Br |
其他 CAS 编号 |
132602-69-8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




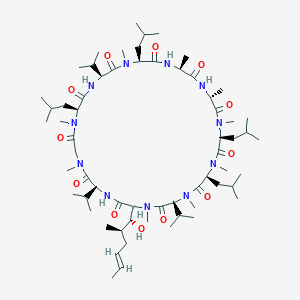
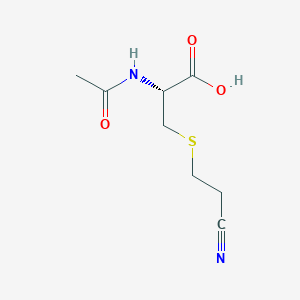

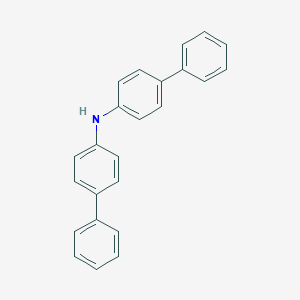
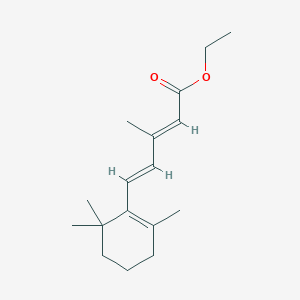
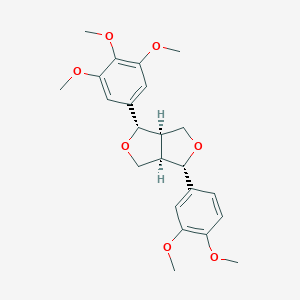
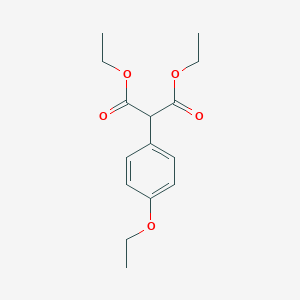
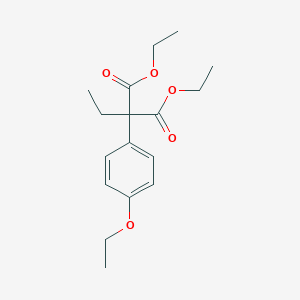
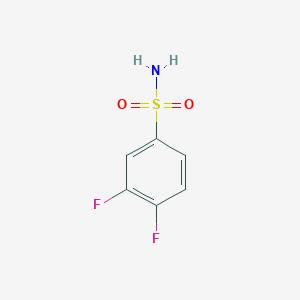
![2-[2-(2-Nitrophenyl)ethynyl]pyridine](/img/structure/B20464.png)
